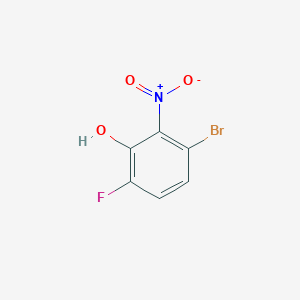

3-Bromo-6-fluoro-2-nitrophenol

Vue d'ensemble

Description

3-Bromo-6-fluoro-2-nitrophenol: is an aromatic compound with the molecular formula C6H3BrFNO3 . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-nitrophenol typically involves the nitration of 3-bromo-6-fluorophenol. This process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the dissolution of 3-bromo-6-fluorophenol in a suitable solvent, followed by the gradual addition of nitrating agents under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-6-fluoro-2-nitrophenol undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups to the aromatic ring.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions:

Nitration: Sulfuric acid and nitric acid at controlled temperatures.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products:

Reduction: Formation of 3-bromo-6-fluoro-2-aminophenol.

Substitution: Formation of various substituted phenols depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: 3-Bromo-6-fluoro-2-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .

Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenol involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain targets, leading to its biological effects .

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-fluoro-6-nitrophenol

- 4-Bromo-2-fluoro-6-nitrophenol

- 2-Bromo-6-fluoro-4-nitrophenol

Comparison: 3-Bromo-6-fluoro-2-nitrophenol is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenol ring. This unique arrangement can influence its reactivity and interaction with biological targets compared to other similar compounds. For example, the position of the nitro group can affect the compound’s electron density and its ability to participate in specific chemical reactions .

Activité Biologique

3-Bromo-6-fluoro-2-nitrophenol (C₆H₃BrFNO₃) is an organic compound notable for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with three substituents: a bromine atom at the 3-position, a fluorine atom at the 6-position, and a nitro group at the 2-position. The molecular weight of this compound is approximately 236.0 g/mol, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrFNO₃ |

| Molecular Weight | 236.0 g/mol |

| Melting Point | 66.5 °C |

| Solubility | Soluble in organic solvents |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit various plant pathogens effectively, making it a candidate for agricultural fungicides. For instance, it demonstrated high efficacy against common phytopathogens such as Gaeumannomyces graminis and Botrytis cinerea, with effective concentrations (EC50) reported in the range of 20-30 mg/L .

The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and metabolic processes, leading to cell death. In comparative studies, it outperformed several related compounds, including 4-fluorophenol, in terms of fungicidal efficacy .

Herbicidal Activity

In addition to antifungal properties, this compound has shown potential as an herbicide. Studies have documented its effectiveness in inhibiting the growth of various weeds, including barnyard grass (Echinochloa crus-galli), with inhibition rates of up to 72.1% for root growth and 60.8% for shoot growth at optimal concentrations .

Interaction with Enzymes

The compound has also been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in plants and animals. Inhibition of these enzymes could influence the pharmacokinetics of co-administered drugs or compounds, suggesting potential implications for drug development.

Synthesis Methods

Several methods exist for synthesizing this compound. A commonly employed method involves the nitration of 3-bromo-6-fluorophenol using a mixture of sulfuric and nitric acids as nitrating agents. The reaction conditions can significantly affect yield and purity:

-

Reagents :

- Starting Material : 3-bromo-6-fluorophenol

- Nitrating Agent : Sulfuric acid and nitric acid mixture

- Solvent : Chloroform

-

Procedure :

- Dissolve the starting material in chloroform.

- Gradually add the nitrating mixture while maintaining a controlled temperature.

- After completion of the reaction, wash the organic phase with water and dry it to obtain the crude product.

- Purify via recrystallization from ethanol.

Agricultural Applications

A study conducted on the application of this compound in crop protection demonstrated its effectiveness against various fungal infections in crops like wheat and oranges. The compound was applied in field trials where it significantly reduced disease incidence compared to untreated controls .

Pharmaceutical Research

In pharmaceutical contexts, ongoing research is evaluating the compound's potential as an anticancer agent due to its ability to inhibit specific metabolic pathways involved in tumor growth. Preliminary findings suggest that it may enhance the efficacy of existing chemotherapeutics by modulating enzyme activity related to drug metabolism.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-6-fluoro-2-nitrophenol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of phenol derivatives. For example:

- Bromination : Use Br₂ in CS₂ at 273 K to introduce bromine at the ortho position relative to the hydroxyl group, leveraging the activating nature of the -OH group .

- Nitration : HNO₃/H₂SO₄ introduces nitro groups preferentially at positions meta to halogens due to steric and electronic effects. Fluorine, being a weak ortho/para director, may compete with bromine’s steric bulk .

- Fluorination : Direct fluorination via halogen exchange (e.g., using KF/18-crown-6) or via diazotization in HF-based media.

Q. How can crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX is standard.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F). Hydrogen bonding between -OH and nitro groups can stabilize crystal packing .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict reactivity trends in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 or ORCA to compute Fukui indices and electrostatic potential maps. The nitro group deactivates the ring, while bromine and fluorine compete as meta/para directors .

- MD Simulations : Study solvation effects (e.g., DMSO vs. CS₂) on reaction pathways using GROMACS. Polar solvents stabilize transition states in nitration .

Q. What analytical techniques are optimal for detecting trace byproducts (e.g., dihalogenated isomers) in synthesized this compound?

- Methodological Answer :

- LC-MS : Use a C18 column with ESI⁻ ionization to separate isomers. Bromine (79/81 isotopic pattern) and fluorine (no isotopes) aid identification .

- 19F NMR : Distinct chemical shifts for fluorine in ortho vs. para positions (δ = -110 to -120 ppm for para-F) .

Q. How do steric and electronic effects in this compound influence its bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., tyrosine kinase inhibitors). The nitro group may act as a hydrogen-bond acceptor, while bromine enhances lipophilicity .

- SAR Studies : Compare IC₅₀ values against analogs (e.g., 3-chloro-6-fluoro-2-nitrophenol) to isolate halogen-specific effects .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting spectral data (e.g., NMR shifts vs. DFT predictions) for this compound?

- Methodological Answer :

- NMR Discrepancies : Paramagnetic effects from bromine can deshield nearby protons. Use relativistic DFT (e.g., ZORA in ADF) for accurate shift predictions .

- Crystallographic vs. Computational Geometry : Compare bond lengths/angles from SC-XRD with gas-phase DFT structures. Solvent-induced polarization often explains differences .

Q. Research Applications

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

- Methodological Answer :

- Intermediate in Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts can replace bromine with aryl/heteroaryl groups, retaining fluorine for bioavailability .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .

Q. Tools & Resources

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCNOLYDNPSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.